Cas no 1826-16-0 (2-Methyl-4-phenylthiazole)

2-Methyl-4-phenylthiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-phenylthiazole
- 2-METHYL-4-PHENYL-THIAZOLE
- Thiazole,2-methyl-4-phenyl-
- 2-Methyl-4-phenyl-thiazol
- 2-Methyl-5-phenyl-thiazol
- 2-methyl-5-phenylthiazole
- 2-methyl-5-phenyl-thiazole
- AC1LBKOG
- AC1Q2OSK
- AC1Q4XRK
- AE-848
- Bionet2_000676
- 4-Phenyl-2-methyl-1,3-thiazole
- 2-Methyl-4-phenyl-1,3-thiazole
- Thiazole, 2-methyl-4-phenyl-
- XROORURTAQOYLW-UHFFFAOYSA-N
- MLS000564128
- HMS2397G10
- HMS1365O16
- SBB089080
- STL025257
- 2-Methyl-4-phenyl-1,3-thiazole #
- SMR000151678
- BCP21763
- AE-848/01007019
- PD021216
- A4042
- MFCD00489998
- 1826-16-0
- BB 0254757
- 4-Phenyl-2-methyl-1,3-thiazole;Thiazole, 2-methyl-4-phenyl-
- 5-hydroxyindol-2-one
- CHEMBL1341260
- F10703
- SCHEMBL155616
- AKOS000122251
- DTXSID50342780
- EN300-01404
- M2892
- FT-0688379
- 8P-810
- Z48850658
- CS-0210227
- DB-032091
- ALBB-024147
-
- MDL: MFCD00489998
- Inchi: 1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: XROORURTAQOYLW-UHFFFAOYSA-N
- SMILES: S1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 175.04567
- Monoisotopic Mass: 175.04557
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 3
Experimental Properties
- Density: 1.140±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 284°C(lit.)
- Flash Point: 135.9°C
- Refractive Index: 1.593
- Solubility: Slightly soluble (3.2 g/l) (25 º C),
- PSA: 12.89
2-Methyl-4-phenylthiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51728-1g |
2-Methyl-4-phenylthiazole, 97% |
1826-16-0 | 97% | 1g |
¥1686.00 | 2023-02-25 | |
abcr | AB264329-1 g |
2-Methyl-4-phenylthiazole, 97%; . |
1826-16-0 | 97% | 1g |
€99.10 | 2023-04-27 | |
Enamine | EN008-7135-10g |
2-methyl-4-phenyl-1,3-thiazole |
1826-16-0 | 95% | 10g |
$250.0 | 2023-10-28 | |
Enamine | EN300-33699-0.1g |
2-methyl-4-phenyl-1,3-thiazole |
1826-16-0 | 95% | 0.1g |
$21.0 | 2023-02-14 | |
Enamine | EN300-33699-0.25g |
2-methyl-4-phenyl-1,3-thiazole |
1826-16-0 | 95% | 0.25g |
$30.0 | 2023-02-14 | |
Enamine | EN300-33700-2.5g |
2-methyl-4-phenyl-1,3-thiazole |
1826-16-0 | 95% | 2.5g |
$115.0 | 2023-02-14 | |
Enamine | EN300-01404-0.05g |
2-methyl-4-phenyl-1,3-thiazole |
1826-16-0 | 95% | 0.05g |
$19.0 | 2023-07-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2892-5G |
2-Methyl-4-phenylthiazole |
1826-16-0 | >98.0%(GC) | 5g |
¥2160.00 | 2023-09-07 | |
TRC | M219158-250mg |
2-Methyl-4-phenylthiazole |
1826-16-0 | 250mg |
$ 95.00 | 2022-06-04 | ||
TRC | M219158-500mg |
2-Methyl-4-phenylthiazole |
1826-16-0 | 500mg |
$ 180.00 | 2022-06-04 |
2-Methyl-4-phenylthiazole Related Literature
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1. Selective alkali-metal cation complexation by chemically modified calixarenes. Part 4. Effect of substituent variation on the Na+/K+ selectivity in the ester series and X-ray crystal structure of the trifluoroethyl esterFran?oise Arnaud-Neu,Geraldine Barrett,Suzanne Cremin,Mary Deasy,George Ferguson,Steven J. Harris,Alan J. Lough,Lourdes Guerra,M. Anthony McKervey,Marie J. Schwinghyphen;Weill,Pascale Schwinte J. Chem. Soc. Perkin Trans. 2 1992 1119
Additional information on 2-Methyl-4-phenylthiazole
Comprehensive Overview of 2-Methyl-4-phenylthiazole (CAS No. 1826-16-0): Properties, Applications, and Industry Insights
2-Methyl-4-phenylthiazole (CAS No. 1826-16-0) is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. This structure grants it unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and material science. With the growing interest in heterocyclic compounds and their applications, 2-Methyl-4-phenylthiazole has garnered attention for its versatility and potential in drug discovery and functional materials.
The compound's molecular formula, C10H9NS, and molecular weight of 175.25 g/mol, contribute to its moderate polarity and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers often explore its synthetic pathways, including cyclization reactions involving thiourea derivatives or condensation of α-haloketones with thioamides. Recent studies highlight its role as a building block for bioactive molecules, particularly in designing antimicrobial agents and anti-inflammatory compounds.
In the pharmaceutical industry, 2-Methyl-4-phenylthiazole serves as a scaffold for developing small-molecule inhibitors targeting enzymes like kinases or GPCRs. Its structural motif is also found in fluorescent probes used in bioimaging, leveraging its photostability and electron-rich nature. Additionally, agrochemical researchers utilize derivatives of this compound to create crop protection agents with enhanced pest resistance properties.
From an industrial perspective, the demand for 2-Methyl-4-phenylthiazole is driven by its cost-effective synthesis and compatibility with green chemistry principles. Manufacturers optimize production using catalytic methods to minimize waste, aligning with global trends toward sustainable chemistry. Analytical techniques such as HPLC and GC-MS ensure high purity, critical for applications in high-value chemicals.
Emerging trends link 2-Methyl-4-phenylthiazole to material science innovations, including organic electronics and conductive polymers. Its aromatic system facilitates π-stacking interactions, useful in designing OLED materials or sensors. As industries prioritize multifunctional materials, this compound's adaptability positions it as a candidate for next-generation technologies.
Frequently asked questions about 2-Methyl-4-phenylthiazole include its safety profile, supplier availability, and scalability. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper personal protective equipment (PPE) is recommended. Suppliers often provide custom synthesis services to meet R&D needs, with bulk quantities available for industrial-scale projects.
In summary, 2-Methyl-4-phenylthiazole (CAS No. 1826-16-0) exemplifies the intersection of chemical innovation and practical applications. Its relevance in life sciences, agriculture, and advanced materials ensures continued research interest. For laboratories and industries seeking high-purity intermediates, this compound remains a versatile choice with a robust scientific literature foundation.
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